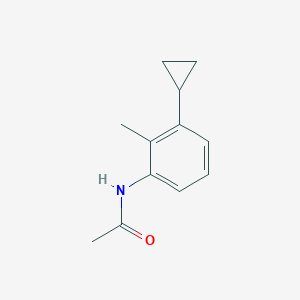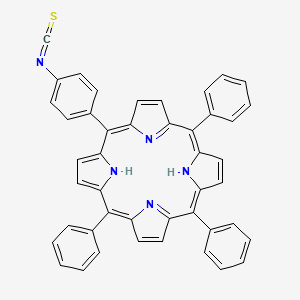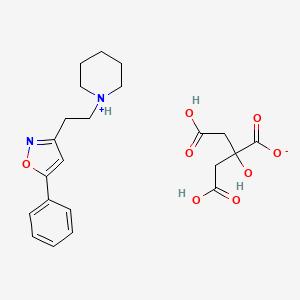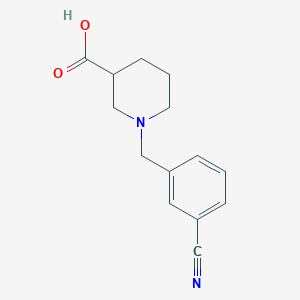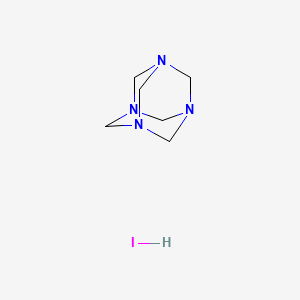
1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexamethylenetetramine hydroiodide is a chemical compound derived from hexamethylenetetramine, also known as methenamine, hexamine, or urotropine. Hexamethylenetetramine is a heterocyclic organic compound with the formula (CH₂)₆N₄. It is a white crystalline compound highly soluble in water and polar organic solvents . Hexamethylenetetramine hydroiodide is formed by the reaction of hexamethylenetetramine with hydroiodic acid.
Méthodes De Préparation
Hexamethylenetetramine hydroiodide can be synthesized by reacting hexamethylenetetramine with hydroiodic acid. The reaction typically occurs in an aqueous medium, where hexamethylenetetramine is dissolved in water, and hydroiodic acid is added slowly with stirring. The reaction mixture is then heated to facilitate the formation of hexamethylenetetramine hydroiodide, which precipitates out of the solution. The precipitate is filtered, washed, and dried to obtain the pure compound .
Analyse Des Réactions Chimiques
Hexamethylenetetramine hydroiodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form formaldehyde and ammonia.
Reduction: It can be reduced to form hexamethylenetetramine.
Substitution: It can undergo substitution reactions with alkyl halides to form quaternary ammonium salts.
Hydrolysis: It hydrolyzes in acidic conditions to release formaldehyde and ammonia
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkyl halides for substitution reactions. The major products formed from these reactions are formaldehyde, ammonia, and quaternary ammonium salts .
Applications De Recherche Scientifique
Hexamethylenetetramine hydroiodide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of hexamethylenetetramine hydroiodide involves its hydrolysis in acidic conditions to release formaldehyde and ammonia. Formaldehyde acts as an antiseptic by denaturing proteins and nucleic acids, thereby inhibiting the growth of microorganisms . The compound’s molecular targets include bacterial cell walls and membranes, where formaldehyde exerts its antimicrobial effects .
Comparaison Avec Des Composés Similaires
Hexamethylenetetramine hydroiodide can be compared with other similar compounds such as:
Hexamethylenetetramine: The parent compound, which is used in similar applications but does not contain the hydroiodide component.
Methenamine mandelate: Another derivative of hexamethylenetetramine used as a urinary antiseptic.
Methenamine hippurate: Similar to methenamine mandelate, used for urinary tract infections.
Hexamethylenetetramine hydroiodide is unique due to its specific reactivity with hydroiodic acid, which imparts distinct chemical properties and applications compared to its parent compound and other derivatives .
Propriétés
Numéro CAS |
24911-88-4 |
|---|---|
Formule moléculaire |
C6H13IN4 |
Poids moléculaire |
268.10 g/mol |
Nom IUPAC |
1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;hydroiodide |
InChI |
InChI=1S/C6H12N4.HI/c1-7-2-9-4-8(1)5-10(3-7)6-9;/h1-6H2;1H |
Clé InChI |
REYPXKZACPANQX-UHFFFAOYSA-N |
SMILES canonique |
C1N2CN3CN1CN(C2)C3.I |
Numéros CAS associés |
139-09-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


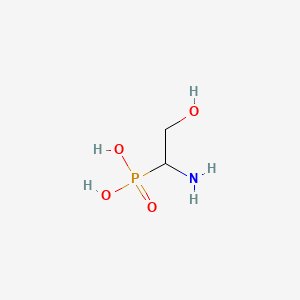
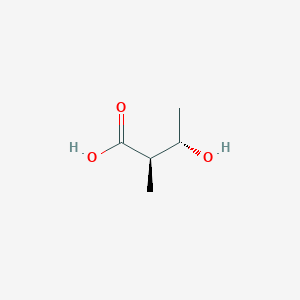
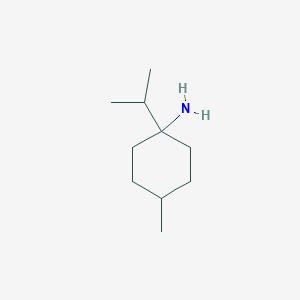
![5,11-dibromo-2,2-difluoro-4,6,10,12-tetramethyl-8-pyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13791763.png)
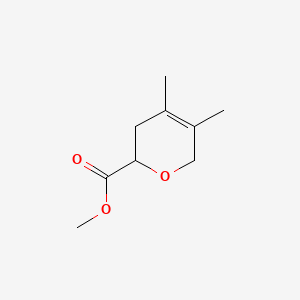
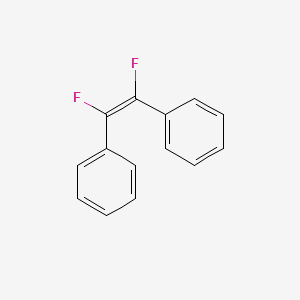
![3-Ethyl-2-[(E)-3-(3-((E)-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13791791.png)
![2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-,(6R,9aR)-rel-(9CI)](/img/structure/B13791792.png)
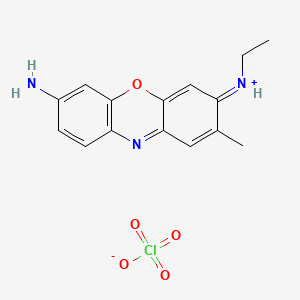
![13H-Dibenzo[a,i]fluoren-13-one](/img/structure/B13791809.png)
